molecular formula C10H11FO2 B185440 4-Fluorophenyl 2-methylpropanoate CAS No. 111864-79-0

4-Fluorophenyl 2-methylpropanoate

Cat. No.: B185440
CAS No.: 111864-79-0
M. Wt: 182.19 g/mol
InChI Key: GVARNPQFAVKTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 2-methylpropanoate is a chemical compound offered with a guaranteed purity of 95% and is typically stored at 0-8°C . It is supplied as a solid for research and development purposes. This compound is classified as a fluorinated ester. Esters of 2-methylpropanoic acid (isobutyric acid) are frequently employed in organic synthesis and pharmaceutical research. A key application for esters of this nature is as versatile building blocks and intermediates in the development of more complex molecules. For instance, structurally similar α,α-disubstituted phenylacetate esters have been utilized in efficient, click-chemistry-inspired synthesis methods to create diverse compound libraries for drug discovery . The presence of the fluorophenyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine into organic molecules is a common strategy to modulate their physicochemical properties, metabolic stability, and binding affinity to biological targets . As such, this compound serves as a useful precursor for researchers working in areas including synthetic methodology, agrochemical development, and the discovery of novel pharmacologically active compounds. This product is intended for use by qualified laboratory professionals only. Handling and Safety: This compound has associated hazard warnings. Please consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111864-79-0

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

(4-fluorophenyl) 2-methylpropanoate

InChI

InChI=1S/C10H11FO2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

GVARNPQFAVKTPE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC=C(C=C1)F

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)F

Synonyms

Propanoic acid, 2-Methyl-, 4-fluorophenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Key Substituents Applications/Properties References
4-Fluorophenyl 2-methylpropanoate C₁₀H₁₁FO₂ 4-Fluorophenyl, methylpropanoate Hypothesized: Drug intermediates, fragrances
Ethyl 2-methylpropanoate C₆H₁₂O₂ Ethyl ester, methylpropanoate Aroma compound in mangoes; high volatility
Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate C₁₁H₁₃FO₂S 4-Fluorophenylthio, methylpropanoate Potential thioester reactivity; agrochemical precursor
2-(3-Fluoro-4-phenylphenyl)propanoic acid C₁₅H₁₃FO₂ Fluorinated biphenyl, propanoic acid Anti-inflammatory drug (e.g., Flurbiprofen analogs)
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ Amino, fluorophenyl, hydrochloride salt Bioactive intermediate; peptide synthesis
Key Observations:

Substituent Impact on Lipophilicity: The 4-fluorophenyl group in this compound increases lipophilicity compared to simpler esters like ethyl 2-methylpropanoate, which lacks aromatic substitution. This enhances membrane permeability, a critical factor in drug design . Thioether derivatives (e.g., Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate) introduce sulfur, which may alter metabolic pathways or confer antioxidant properties .

Volatility and Fragrance Applications: Ethyl 2-methylpropanoate, identified as a key aroma compound in mangoes, exhibits high volatility due to its low molecular weight (116.16 g/mol) . In contrast, this compound’s larger aromatic group likely reduces volatility, making it less suitable for fragrances but more stable in prolonged applications.

Biological Activity: Carboxylic acid derivatives like 2-(3-fluoro-4-phenylphenyl)propanoic acid demonstrate anti-inflammatory activity, suggesting that fluorinated aromatic esters could serve as prodrugs or metabolic precursors . The hydrochloride salt of Methyl 2-amino-3-(4-fluorophenyl)propanoate highlights the role of ionizable groups in improving solubility for pharmaceutical delivery .

Steric and Conformational Differences

  • This distortion may also apply to this compound, influencing its interactions with enzymes or receptors.

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